Structure Elucidation of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone: A Multi-technique Spectroscopic Approach
Structure Elucidation of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone is a heterocyclic compound featuring a benzofuranone core, a scaffold of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives.[1][2] The unambiguous characterization of such molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and forming the basis for understanding structure-activity relationships (SAR). The presence of an exocyclic double bond introduces (E/Z) isomerism, making a rigorous, multi-faceted analytical approach essential. This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of the title compound, integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a full suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice is explained to provide a self-validating system for structural confirmation.
Part 1: The Elucidation Strategy: A Foundational Workflow
The core principle of modern structure elucidation is the convergence of orthogonal data. No single technique provides the complete picture; rather, each offers a unique and complementary piece of the puzzle. Our workflow is designed to first establish the fundamental properties of the molecule—its exact mass and functional groups—before meticulously mapping its atomic connectivity.
Figure 1: Logical workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition
Expertise & Causality: Before attempting to build a structure, we must know the constituent parts. HRMS provides the most accurate and fundamental piece of information: the elemental formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can computationally determine a unique molecular formula, which is non-negotiable for any proposed structure.
Protocol:
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Sample Preparation: Accurately weigh ~0.5 mg of the compound and dissolve in 1 mL of LC-MS grade methanol or acetonitrile.
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Instrumentation: Utilize an Electrospray Ionization (ESI) source in positive ion mode, coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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Acquisition: Infuse the sample and acquire the spectrum. The target ion is the protonated molecule, [M+H]⁺.
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Analysis: The molecular formula for C₁₁H₁₀O₂ has a calculated monoisotopic mass of 174.0681 u. The experimentally observed mass for [M+H]⁺ (C₁₁H₁₁O₂⁺) should be 175.0759 u. A mass error of < 5 ppm is required for confident formula assignment.[3]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: IR spectroscopy acts as a rapid functional group "fingerprint." It validates the presence of key structural motifs predicted by the molecular formula and provides immediate clues to the molecule's class. For this molecule, we are specifically looking for evidence of a conjugated ketone, an ether linkage, and aromaticity.
Protocol:
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Sample Preparation: Apply a small amount of the solid sample directly to the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
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Analysis: Identify characteristic absorption bands.
Table 1: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Rationale for Assignment |
| C=O (α,β-unsaturated ketone) | ~1675 cm⁻¹ | Conjugation with the C=C bond lowers the frequency from a typical ketone (~1715 cm⁻¹). |
| C=C (alkene & aromatic) | 1620-1580 cm⁻¹ | Overlapping bands for the exocyclic double bond and aromatic ring stretches. |
| C-O (aryl ether) | ~1250 cm⁻¹ | Strong, characteristic stretch for the C-O-C linkage within the benzofuran system. |
| C-H (sp² aromatic) | 3100-3000 cm⁻¹ | Stretching vibrations for hydrogens on the benzene ring. |
| C-H (sp³ aliphatic) | 2980-2850 cm⁻¹ | Stretching vibrations for the CH₂ and CH₃ groups. |
Part 2: Nuclear Magnetic Resonance (NMR) - Assembling the Molecular Skeleton
NMR is the definitive technique for mapping the precise connectivity of a molecule. A combination of 1D and 2D experiments allows for the complete and unambiguous assignment of every carbon and proton in the structure.
Figure 2: Numbering scheme for NMR assignments.
¹H and ¹³C NMR: The Initial Scan
Expertise & Causality: ¹H NMR provides the number of distinct proton environments and their neighbor relationships through spin-spin coupling. ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is crucial as it differentiates carbons with odd numbers of attached protons (CH, CH₃ - positive phase) from those with even numbers (CH₂ - negative phase).
Predicted Spectroscopic Data:
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Position | Atom Type | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | DEPT-135 Phase | Key Rationale for Chemical Shift |
| 3 | CH₂ | ~5.2 (s, 2H) | ~75.0 | Negative | Aliphatic CH₂ alpha to an oxygen and a quaternary carbon. |
| 4 | CH (Ar) | ~7.6 (d, J ≈ 8.0) | ~122.0 | Positive | Aromatic proton ortho to the ring fusion. |
| 5 | CH (Ar) | ~7.1 (t, J ≈ 7.5) | ~124.5 | Positive | Standard aromatic proton. |
| 6 | CH (Ar) | ~7.4 (t, J ≈ 7.8) | ~130.0 | Positive | Standard aromatic proton. |
| 7 | CH (Ar) | ~7.2 (d, J ≈ 7.5) | ~121.0 | Positive | Aromatic proton ortho to the oxygen-bearing carbon. |
| 9 | CH | ~6.1 (s, 1H) | ~98.0 | Positive | Olefinic proton, deshielded by the adjacent carbonyl group. |
| 11 | CH₃ | ~2.4 (s, 3H) | ~29.0 | Positive | Methyl group alpha to a carbonyl. |
| 1 | C | - | ~170.0 | N/A | Carbonyl-like carbon of the enol-ether system. |
| 3a | C | - | ~135.0 | N/A | Aromatic quaternary carbon at ring junction. |
| 7a | C | - | ~155.0 | N/A | Aromatic quaternary carbon bonded to oxygen. |
| 10 | C=O | - | ~198.0 | N/A | Ketone carbonyl carbon. |
2D NMR: Connecting the Dots
Trustworthiness: 2D NMR experiments are the ultimate self-validation system. They provide visual confirmation of the connectivities inferred from 1D spectra.
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COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).
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Expected Key Correlation: A clear correlation pattern will be observed between the adjacent aromatic protons H4, H5, H6, and H7, confirming the substitution pattern of the benzene ring. No other correlations are expected due to the isolation of the other proton systems.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.
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Expected Key Correlations: It will definitively link the proton signals to their corresponding carbon signals listed in Table 2 (e.g., ¹H at ~5.2 ppm will correlate to the ¹³C at ~75.0 ppm, confirming the C3 position).
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HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assembling the molecular framework, showing correlations between protons and carbons over 2-3 bonds. It is the key to connecting the isolated spin systems.
Table 3: Critical HMBC Correlations for Structure Confirmation
| Proton(s) at Position | Correlates to Carbon(s) at Position | Structural Significance Confirmed |
| H11 (CH₃) | C10 (C=O), C9 (CH) | Confirms the acetonyl (-C(O)CH₃) fragment and its attachment to the exocyclic double bond. |
| H9 (CH) | C1, C10, C11, C3a | Links the exocyclic double bond to the acetonyl group and, crucially, to the benzofuranone core at position C1 and C3a. |
| H3 (CH₂) | C1, C3a, C4, C7a | Confirms the dihydrofuranone ring structure and its fusion to the aromatic ring. |
| H4 (Ar-H) | C3, C5, C6, C7a | Confirms the fusion of the benzene ring to the heterocyclic portion. |
Part 3: Final Structure Verification & References
The collective data provides an unambiguous confirmation of the structure.
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HRMS establishes the elemental formula: C₁₁H₁₀O₂.
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IR confirms the presence of a conjugated ketone, an aromatic system, and an ether linkage.
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¹H and ¹³C NMR show the correct number of proton and carbon environments.
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DEPT-135 confirms the presence of one CH₃, one CH₂, and five CH groups.
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COSY maps the connectivity of the aromatic protons.
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HSQC links all protons to their directly attached carbons.
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HMBC provides the final, irrefutable evidence, connecting the acetonyl side chain to the exocyclic double bond and linking this entire moiety to the benzofuranone core, confirming the structure as (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone . The geometry is assigned as (Z) based on NOE (Nuclear Overhauser Effect) experiments (not detailed here) or by comparison to known compounds.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]
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Aslam, M. S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846-26867. [Link]
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Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6267–6279. [Link]
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Gross, J. H. (2017). Mass Spectrometry: A Textbook, 3rd Edition. Springer. [Link]

